molecular formula C20H24N2O5S B3451755 N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B3451755
M. Wt: 404.5 g/mol
InChI Key: ZUEOZLLTYYJEEU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a pyrrolidinone ring and a benzenesulfonamide moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Moiety: This step often involves the reaction of a sulfonyl chloride with an amine group, forming the sulfonamide linkage.

    Introduction of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, where methoxy groups are introduced to the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Processes: To ensure high yield and purity.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and solvents to dissolve reactants and products.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various functionalized aromatic compounds.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential antibacterial or antifungal agent.

    Biological Studies: To study enzyme inhibition or protein binding.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: It may target bacterial enzymes or proteins, inhibiting their function.

    Pathways Involved: The compound could interfere with metabolic pathways, leading to the death or inhibition of bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: can be compared to other sulfonamides like:

Uniqueness

  • Structural Features : The presence of the pyrrolidinone ring and the specific substitution pattern on the phenyl ring make it unique.
  • Biological Activity : Its specific mechanism of action and potential applications in medicinal chemistry distinguish it from other sulfonamides.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-16-10-11-18(19(14-16)27-2)22(15-20(23)21-12-6-7-13-21)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEOZLLTYYJEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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